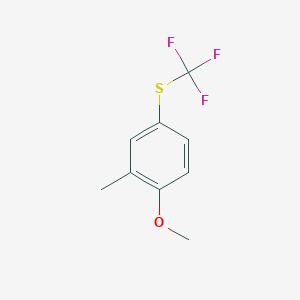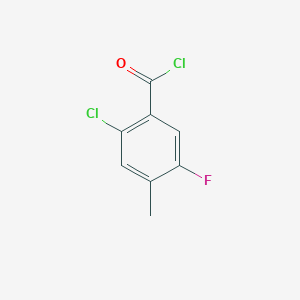
1-(4-Iodophenyl)cyclopentanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Iodophenyl)cyclopentanecarbonitrile” is a chemical compound with the CAS Number: 324532-35-6 . It has a molecular weight of 297.14 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12IN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Pharmacology
1-(4-Iodophenyl)cyclopentanecarbonitrile: is utilized in pharmacological research, particularly in the study of central nervous system (CNS) disorders. It serves as a precursor for the synthesis of compounds that can cross the blood-brain barrier, aiding in the development of potential therapeutic agents .
Material Science
In material science, this compound is used to create novel organic semiconductors . Its iodine moiety can undergo further chemical modifications, leading to materials with specific electronic properties suitable for organic photovoltaics or light-emitting diodes (LEDs) .
Chemical Synthesis
This compound: plays a critical role in chemical synthesis as an intermediate. It is involved in cross-coupling reactions , such as the Suzuki reaction, which forms carbon-carbon bonds essential for constructing complex organic molecules .
Analytical Chemistry
This compound is used as a standard in analytical chemistry for calibration and method development . Its distinct spectral properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .
Life Sciences
In life sciences, This compound is used in the study of enzyme inhibition and receptor binding . It helps in understanding the interaction between small molecules and biological targets, which is crucial for drug discovery .
Environmental Studies
The compound’s stability and reactivity profile make it a candidate for studying environmental degradation processes. Researchers use it to investigate the fate of organic contaminants in the environment and their potential impact on ecosystems .
Pharmacokinetics
It is also used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. Its iodine component can be detected using various imaging techniques, providing insights into drug behavior within the body .
Neurobiology
Lastly, in neurobiology, it aids in researching neurotransmitter systems and brain metabolism. By serving as a building block for radiolabeled compounds, it allows for the visualization of brain activity and the study of neurological diseases .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)cyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFLDUIRMHCZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)
![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%](/img/structure/B6316015.png)

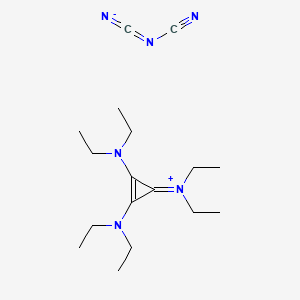

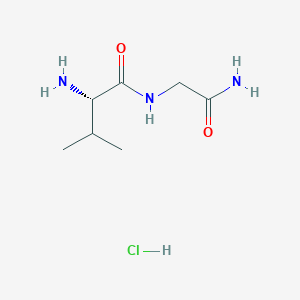

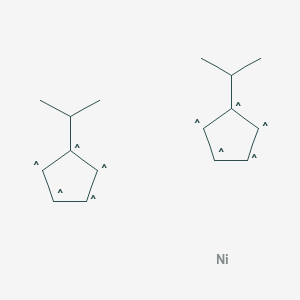

![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)
